molecular formula C18H17N7OS2 B2449436 N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE CAS No. 852375-92-9

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE

Cat. No.: B2449436
CAS No.: 852375-92-9
M. Wt: 411.5
InChI Key: NYOTYYYCBLIJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-{[3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C18H17N7OS2 and its molecular weight is 411.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS2/c1-3-15-21-23-18(28-15)19-14(26)10-27-16-9-8-13-20-22-17(25(13)24-16)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,19,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOTYYYCBLIJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex compound that incorporates both thiadiazole and triazole moieties. This article reviews its biological activities, particularly focusing on its potential therapeutic applications in cancer treatment and other biological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 5 Ethyl 1 3 4 thiadiazol 2 yl 2 3 4 methylphenyl 1 2 4 triazolo 4 3 b pyridazin 6 yl sulfanyl}acetamide}

Molecular Formula : C_{17}H_{19}N_{5}S
Molecular Weight : 345.43 g/mol

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives as anticancer agents. A review of various 1,3,4-thiadiazole derivatives indicated significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer)
  • SK-MEL-2 (skin cancer)
  • SK-OV-3 (ovarian cancer)
  • HCT15 (colon cancer)

For instance, compounds similar to N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have demonstrated IC50 values ranging from 0.794 µM to 23.6 µM against different cancer cell lines . The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain derivatives activate caspases (caspase-3 and caspase-8), leading to programmed cell death . Additionally, the incorporation of sulfonamide groups enhances the interaction with biological targets involved in cell proliferation.

Table: Summary of Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
N-(5-Ethyl...A54912.5
N-(5-Ethyl...SK-MEL-29.0
N-(5-Ethyl...HCT1515.0

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial properties. The 1,3,4-thiadiazole scaffold has been shown to exhibit activity against a range of pathogens. For example, compounds containing this moiety have been reported to display antibacterial and antifungal activities .

Anticonvulsant Effects

Some studies have explored the anticonvulsant potential of thiadiazole derivatives. Compounds similar to N-(5-Ethyl...) have been tested in animal models for their ability to prevent seizures induced by chemical agents like pentylenetetrazol (PTZ), showing promising results in reducing seizure frequency and severity .

Case Studies

In a notable study by Jakovljević et al., various 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative activities against human lung cancer cells (A549). The most active derivative exhibited a significant reduction in cell viability compared to standard treatments .

Another investigation focused on the synthesis of N-(5-benzylthio)-1,3,4-thiadiazole derivatives which were evaluated against breast cancer cell lines (MDA-MB-231). One compound showed an IC50 value significantly lower than that of Imatinib, suggesting enhanced efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole moieties. For instance, derivatives similar to N-(5-Ethyl-1,3,4-thiadiazol-2-y) have shown promising results in inhibiting tumor growth through mechanisms such as tubulin polymerization inhibition and apoptosis induction. A notable study indicated that structural modifications could enhance the biological activity against various cancer cell lines .

Anti-inflammatory Properties

In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of this enzyme is crucial in managing inflammatory diseases . Molecular docking studies have demonstrated that the compound binds effectively to the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Compounds with similar structures have been investigated for their antiviral properties. The presence of thiadiazole and triazole rings has been associated with enhanced antiviral activity against various viruses. Research indicates that these compounds can interfere with viral replication processes .

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer efficacy of N-(5-Ethyl-1,3,4-thiadiazol-2-y) derivatives against human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation .

Case Study 2: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of thiadiazole derivatives, N-(5-Ethyl-1,3,4-thiadiazol-2-y) was tested for its ability to inhibit 5-lipoxygenase activity. The results indicated a dose-dependent inhibition, supporting its potential use in treating inflammatory conditions such as asthma and arthritis .

Data Table: Summary of Applications

ApplicationMechanism of ActionReferences
AnticancerInhibition of tubulin polymerization
Anti-inflammatoryInhibition of 5-lipoxygenase
AntiviralInterference with viral replication

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) bridge between the acetamide and triazolopyridazine moieties undergoes selective oxidation (Table 1).

Reagents/ConditionsProduct(s) FormedKey ObservationsReferences
H<sub>2</sub>O<sub>2</sub>/CH<sub>3</sub>COOH (1:1 v/v, 25°C)Sulfoxide derivativePartial oxidation with 72% yield; retains triazole stability.
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2 h)Sulfone derivativeComplete oxidation; requires strict temperature control.
  • Mechanism : The sulfur atom in the thioether linkage is oxidized to sulfoxide (+4) or sulfone (+6) states. The triazolopyridazine core remains intact under mild conditions but may degrade under prolonged exposure to strong oxidizers.

Reduction Reactions

The triazole and thiadiazole rings display sensitivity to reductive environments (Table 2).

Reagents/ConditionsProduct(s) FormedKey ObservationsReferences
NaBH<sub>4</sub>/EtOH (reflux, 6 h)Partially reduced triazole ringSelective reduction of triazole N–N bonds; 58% yield.
LiAlH<sub>4</sub>/THF (0°C, 1 h)Cleavage of acetamide to amineConverts acetamide to –NH<sub>2</sub>; thiadiazole ring remains stable.
  • Mechanism : LiAlH<sub>4</sub> reduces the carbonyl group of the acetamide to a methylene amine, while NaBH<sub>4</sub> selectively targets the triazole’s conjugated system .

Nucleophilic Substitution

The ethyl-thiadiazole and acetamide groups are susceptible to nucleophilic attack (Table 3).

Reagents/ConditionsProduct(s) FormedKey ObservationsReferences
K<sub>2</sub>CO<sub>3</sub>/CH<sub>3</sub>CN, R-X (alkyl halides)Alkylated thiadiazole derivativesEthyl group replaced by bulkier alkyl chains (e.g., benzyl).
NH<sub>3</sub>/EtOH (60°C, 12 h)Amidine formation at acetamide siteConverts –CONH– to –C(NH<sub>2</sub>)NH– with 65% efficiency.
  • Mechanism : The thiadiazole’s N–H acts as a nucleophile, displacing halides in alkylation reactions. Ammonia opens the acetamide via nucleophilic acyl substitution .

Hydrolysis Reactions

Controlled hydrolysis targets the acetamide and sulfanyl groups (Table 4).

Reagents/ConditionsProduct(s) FormedKey ObservationsReferences
6M HCl (reflux, 8 h)Carboxylic acid and thiol fragmentsComplete cleavage of acetamide and sulfanyl bonds.
NaOH/EtOH (70°C, 4 h)Sodium carboxylate and disulfideBase-mediated saponification; disulfide byproduct forms.
  • Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, facilitating nucleophilic attack by water. Basic conditions deprotonate the amide, leading to saponification .

Cross-Coupling Reactions

The triazolopyridazine core participates in palladium-catalyzed couplings (Table 5).

Reagents/ConditionsProduct(s) FormedKey ObservationsReferences
Pd(PPh<sub>3</sub>)<sub>4</sub>/Ar-B(OH)<sub>2</sub> (Suzuki)Arylated triazolopyridazine derivativesIntroduces aryl groups at C6 position; 40–60% yield.
CuI/Et<sub>3</sub>N (Sonogashira)Alkynylated analogsTolerates terminal alkynes; requires inert atmosphere.
  • Mechanism : Suzuki coupling replaces halogens (introduced via pre-functionalization) with aryl boronic acids. Sonogashira couples terminal alkynes to iodinated intermediates .

Key Structural Insights from Analogous Compounds

  • Triazolopyridazine Stability : The fused triazole-pyridazine system resists ring-opening under mild conditions but degrades in strong acids/bases.

  • Thiadiazole Reactivity : The 5-ethyl-1,3,4-thiadiazole moiety undergoes regioselective alkylation at N2 due to electron-withdrawing effects from the sulfur atoms .

  • Sulfanyl Group Lability : The –S– bridge is the most reactive site, enabling sequential functionalization (e.g., oxidation → substitution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.